molecular formula C5H6ClN3 B156778 4-Amino-6-chloro-2-methylpyrimidine CAS No. 1749-68-4

4-Amino-6-chloro-2-methylpyrimidine

Cat. No. B156778
CAS RN: 1749-68-4
M. Wt: 143.57 g/mol
InChI Key: SSAYHQQUDKQNAC-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-2-methylpyrimidine is a chemical compound with the CAS Number: 1749-68-4 . It has a molecular weight of 143.58 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-chloro-2-methylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The pyrimidine ring in this compound is substituted with an amino group at position 4, a chlorine atom at position 6, and a methyl group at position 2 .


Physical And Chemical Properties Analysis

4-Amino-6-chloro-2-methylpyrimidine is a solid compound . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Hematological Effects of Pyrimidine Derivatives

Research into similar pyrimidine derivatives, such as 2,4-diaminopyrimidines, has shown their impact on folic acid metabolism, leading to effects characteristic of folic acid deficiency in various animal models (Hamilton et al., 1954). These studies highlight the potential of pyrimidine compounds in exploring hematological processes and disorders.

Carcinogenicity and Chemotherapeutic Applications

The carcinogenic potential of certain pyrimidine derivatives has been evaluated, indicating the inherent risks associated with their use and guiding safer pharmaceutical development (Berger et al., 1988). Additionally, the comparison of biological and biochemical properties of pyrimidine analogs provides insights into their therapeutic applications and toxicity, aiding in the design of compounds with reduced side effects (Nagourney et al., 1978).

Neurological Impact

Studies on compounds like castrix, which shares a structural similarity with 4-Amino-6-chloro-2-methylpyrimidine, reveal the neurological effects, such as convulsions induced by inhibiting the synthesis of pyridoxal phosphate (Murakami et al., 1976). This line of research is crucial for understanding the neurotoxic potential of pyrimidine derivatives and developing neuroprotective agents.

Agonistic Activity on G Protein-Coupled Receptors

Research into 4-amino-2-phenylpyrimidine derivatives has identified potent agonists for GPR119, a receptor involved in glucose metabolism, demonstrating the application of pyrimidine derivatives in treating metabolic disorders (Negoro et al., 2012). Such studies underscore the potential for developing novel treatments for diabetes and related conditions.

Hypolipidemic Effects

The investigation of pyrimidine derivatives such as 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid has revealed significant hypolipidemic effects, indicating potential applications in cardiovascular disease management (Hall et al., 1993).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s important to handle it with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-chloro-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-3-8-4(6)2-5(7)9-3/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAYHQQUDKQNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301691
Record name 4-Amino-6-chloro-2-methylpyrimidine
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-chloro-2-methylpyrimidine

CAS RN

1749-68-4
Record name 1749-68-4
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Record name 4-Amino-6-chloro-2-methylpyrimidine
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Record name 4-Amino-6-chloro-2-methylpyrimidine
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Synthesis routes and methods I

Procedure details

A stirred suspension of 4,6-dichloro-2-methylpyrimidine (39.5 g, 244 mmol) in 1,2-dimethoxyethane (50 mL) in a sealable pressure reaction vessel was treated with concentrated aqueous ammonium hydroxide (40 mL). The mixture was vigorously stirred at 23° C. for 14 days in the sealed vessel. The mixture was then diluted with water and filtered. The isolated white solids were rinsed with water and dried in vacuo to afford 6-chloro-2-methyl-4-aminopyrimidine (20.94 g, 146 mmol, 60% yield): mp 191°-192° C.; Rf 0.49 (EtOAc); 1H NMR (DMSO-D6, 200 MHz)δ7.09 (br s, 2H, NH), 6.24 (s, 1H), 2.26 (s, 3H).
Quantity
39.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ammonia, 2.0 M in methyl alcohol (6.0 mL, 12 mmol) was added to a stirred yellow suspension of 4,6-dichloro-2-methylpyrimidine (Aldrich) (0.487 g, 3 mmol) in 1,4-dioxane (10.0 mL) at room temperature. The resulting mixture was sealed and stirred at 70° C. overnight. After cooling, the reaction mixture was concentrated and the crude residue was dissolved in DCM/MeOH and mixed with SiO2. The solvent was evaporated and the residue was purified by flash column chromatography (pure DCM to 10% MeOH in DCM) to give 6-chloro-2-methylpyrimidin-4-amine (0.25 g, 58%) as a white solid. MS (API-ES) m/z 144 (M+H)+.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.487 g
Type
reactant
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Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Part A: A mixture of 4,6-dichloro-2-methylpyrimidine (1.63 g, 10.0 mmol) in NH4OH (35%, 8 mL, 200 mmol) was heated, in a Parr bomb, in an oven at 90° C. overnight. The vessel was cooled to room temperature, the mixture was filtered and the solids were washed with water (3×10 mL). Excess solvent was removed in vacuo to give 4-amino-6-chloro-2-methylpyrimidine (1.17 g, 81%) as an amorphous solid.
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

150 g (1.2 mol) of anhydrous 2-methyl-4-amino6-hydroxypyrimidine are added little by little, with good stirring, to 720 ml of phosphorus oxychloride. The mixture is refluxed gently for 5 hours. A yellow solution is obtained. After cooling to 20° C., the precipitate formed is drained. An oily residue is recovered by evaporating the filtrate almost to dryness. This oily residue is poured, little by little, onto 500 g of ice, with stirring and while cooling the vessel in ice. The precipitate is introduced little by little into the solution obtained after some time. The addition is exothermic and the mixture must be cooled well in an ice bath. All of the solid dissolves. The solution is cooled to 0° C. and is rendered alkaline to pH 8 by the addition of 20% ammonia (850 ml). The formation becomes very thick. The solid is drained and washed on the filter with 100 ml of 10% aqueous sodium chloride solution and then with 200 ml of water. 144.2 g of crude product are obtained, which are recrystallised from acetonitrile. 97 g (0.676 mol) of pure product having a melting point of 191° C. are recovered. The yield of recrystallised product is 56.3%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
reactant
Reaction Step Two
Quantity
850 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-amino-6-chloro-2-methylpyrimidine interact with thiaminase I, and what are the downstream effects?

A1: 4-amino-6-chloro-2-methylpyrimidine acts as a potent inhibitor of thiaminase I from Bacillus thiaminolyticus []. This inhibition is irreversible and time-dependent, indicating a specific interaction with the enzyme's active site []. The proposed mechanism involves the displacement of chloride from the 4-amino-6-chloro-2-methylpyrimidine molecule by a nucleophile present in the enzyme's active site []. This covalent modification of the enzyme leads to its inactivation, preventing it from carrying out its normal function of cleaving thiamin (vitamin B1) [].

Q2: How does the structure of 4-amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine influence its inhibitory activity on thiaminase I?

A2: 4-Amino-5-(anilinomethyl)-6-chloro-2-methylpyrimidine, a structural analog of the product formed during thiaminase I-catalyzed base exchange of thiamin with aniline, exhibits significantly faster inactivation kinetics compared to 4-amino-6-chloro-2-methylpyrimidine []. This suggests that the anilinomethyl group enhances the interaction with the enzyme, potentially by mimicking the transition state of the thiaminase I-catalyzed reaction or improving binding affinity to the active site []. This observation highlights the importance of structural features in determining inhibitory potency against thiaminase I.

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